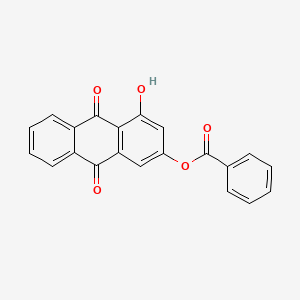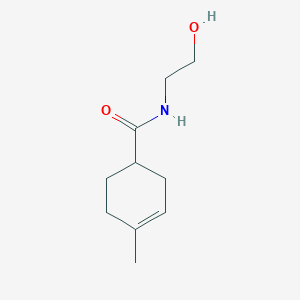
N-(2-Hydroxyethyl)-4-methylcyclohex-3-ene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-4-methylcyclohex-3-ene-1-carboxamide is an organic compound with a unique structure that includes a hydroxyethyl group, a methylcyclohexene ring, and a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-4-methylcyclohex-3-ene-1-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohex-3-ene-1-carboxylic acid with ethanolamine under controlled conditions. The reaction typically requires a catalyst, such as a carbon-supported ruthenium catalyst, and is carried out in the presence of hydrogen and a small amount of water as a solvent . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of heterogeneous catalysis, such as sodium-doped silica, can enhance the selectivity and yield of the desired product while minimizing waste .
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-4-methylcyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Amines from reduction.
- Ethers and esters from substitution reactions .
科学的研究の応用
N-(2-Hydroxyethyl)-4-methylcyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials .
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-4-methylcyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including changes in cellular signaling and metabolic pathways .
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-Hydroxyethyl)-4-methylcyclohex-3-ene-1-carboxamide include:
- Methyldiethanolamine
- N-(2-Hydroxyethyl)aniline
- N,N,N′,N′-Tetrakis-(2-hydroxyethyl)ethylene
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
特性
CAS番号 |
64790-37-0 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-4-methylcyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C10H17NO2/c1-8-2-4-9(5-3-8)10(13)11-6-7-12/h2,9,12H,3-7H2,1H3,(H,11,13) |
InChIキー |
CQRQGXCQJFWHOI-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC1)C(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
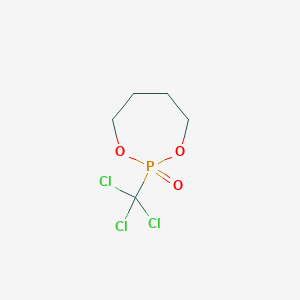

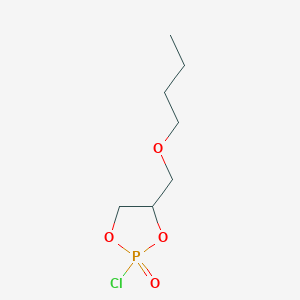

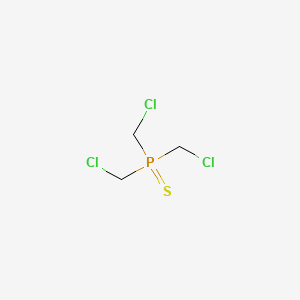
![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)
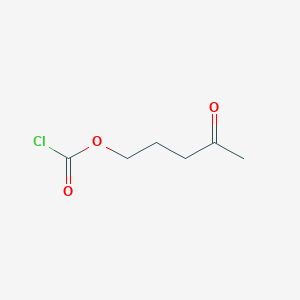
![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)


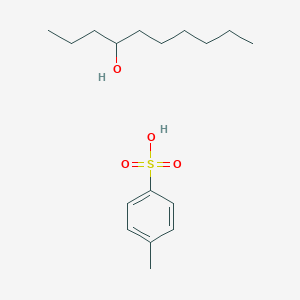
![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
